molecular formula C19H30BNO3 B13541515 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine

1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine

Cat. No.: B13541515
M. Wt: 331.3 g/mol
InChI Key: RRGLNQKZTYQWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine is a complex organic compound that features a pyrrolidine ring linked to a phenoxypropyl chain, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine typically involves multiple steps. One common approach starts with the preparation of the phenoxypropyl intermediate, which is then reacted with pyrrolidine. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction, often using pinacolborane as the boron source and a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the borylation step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the boron-containing moiety or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of phenoxy-substituted pyrrolidines.

Scientific Research Applications

1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the boron-containing moiety. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling and borylation. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine is unique due to its combination of a pyrrolidine ring, a phenoxypropyl chain, and a boron-containing moiety. This structure provides a versatile platform for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C19H30BNO3

Molecular Weight

331.3 g/mol

IUPAC Name

1-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]pyrrolidine

InChI

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-8-10-17(11-9-16)22-15-7-14-21-12-5-6-13-21/h8-11H,5-7,12-15H2,1-4H3

InChI Key

RRGLNQKZTYQWOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.